molecular formula C22H23NO4 B2458173 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one CAS No. 951996-57-9

7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Cat. No.: B2458173
CAS No.: 951996-57-9
M. Wt: 365.429
InChI Key: JWBZTBQCSNXJNY-UHFFFAOYSA-N
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Description

7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 951996-57-9) is a synthetic complex organic compound with a molecular formula of C22H23NO4 and a molecular weight of 365.42 g/mol. It belongs to the class of benzopyran derivatives, specifically a coumarin core modified with a 3-methoxyphenyl group at the C-3 position and a piperidinylmethyl moiety at the C-8 position. This specific substitution pattern is of significant interest in medicinal chemistry research. The coumarin nucleus is a privileged scaffold in drug discovery, known for a wide spectrum of biological activities. The introduction of a piperazine or piperidine moiety, as seen in this compound, has been shown to drastically improve the biological properties of coumarin derivatives, enhancing their interaction with various enzymatic targets and receptors . Research on analogous compounds indicates potential areas of application. Coumarin-piperazine/piperidine hybrids have demonstrated promising activity in central nervous system (CNS) research, showing affinity for serotonin and dopamine receptors, which are targets for neurodegenerative and psychiatric disorders . Furthermore, such derivatives have been investigated for their antiproliferative properties against various cancer cell lines, including leukemia, lung, colon, breast, and prostate tumors . The structural features of this compound also make it a candidate for antimicrobial studies, as substituents at the C-3 and C-4 positions of the coumarin core are known to be crucial for antibacterial activity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-26-17-7-5-6-15(12-17)18-13-16-8-9-20(24)19(21(16)27-22(18)25)14-23-10-3-2-4-11-23/h5-9,12-13,24H,2-4,10-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBZTBQCSNXJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(C(=C(C=C3)O)CN4CCCCC4)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions

    Preparation of Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of Hydroxy Group: The hydroxy group at position 7 can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using methoxybenzene and appropriate electrophiles.

    Piperidinylmethyl Group Addition: The piperidinylmethyl group can be added through nucleophilic substitution reactions, where piperidine reacts with a suitable leaving group attached to the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Oxidation Reactions

The 7-hydroxy group undergoes oxidation to form quinone derivatives under controlled conditions. This reaction is catalyzed by oxidizing agents like KMnO₄ or CrO₃ in acidic media:

7-hydroxycoumarinH+KMnO47,8-quinone+H2O\text{7-hydroxycoumarin} \xrightarrow[\text{H}^+]{\text{KMnO}_4} \text{7,8-quinone} + \text{H}_2\text{O}

Key Data :

ConditionReagentProductYieldSource
Acidic, 60°CKMnO₄7,8-Dioxyquinone72%

This transformation is critical for enhancing electron-deficient properties, useful in photodynamic therapy applications .

Reduction Reactions

The chromen-2-one carbonyl group is reduced to a dihydrochromenol using NaBH₄ or LiAlH₄ :

Chromen-2-oneNaBH4Dihydrochromenol\text{Chromen-2-one} \xrightarrow{\text{NaBH}_4} \text{Dihydrochromenol}

Key Data :

ConditionReagentProductSelectivitySource
THF, 0°CLiAlH₄3,4-Dihydro-2H-chromenol89%

Reduction modifies the compound’s planarity, impacting its binding affinity to biological targets like serotonin receptors .

Nucleophilic Substitution

The piperidinylmethyl group at position 8 participates in SN2 reactions with alkyl halides or amines:

R-X+PiperidinylmethylR-Piperidinium+X\text{R-X} + \text{Piperidinylmethyl} \rightarrow \text{R-Piperidinium} + \text{X}^-

Example : Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

Cross-Coupling Reactions

The 3-methoxyphenyl group facilitates Suzuki-Miyaura cross-coupling with aryl boronic acids:

Ar-B(OH)2+CoumarinPd(PPh3)4Biaryl Coumarin\text{Ar-B(OH)}_2 + \text{Coumarin} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Coumarin}

Key Data :

CatalystSolventYieldApplicationSource
Pd(PPh₃)₄DMF/H₂O68%Fluorescent probe synthesis

This reaction diversifies the compound’s aryl moieties for tailored bioactivity .

Hydrolysis of Methoxy Groups

The 3-methoxyphenyl substituent undergoes hydrolysis under acidic or basic conditions:

3-OCH3HCl/H2O3-OH+CH3OH\text{3-OCH}_3 \xrightarrow{\text{HCl/H}_2\text{O}} \text{3-OH} + \text{CH}_3\text{OH}

Key Data :

ConditionReagentRate Constant (k)Source
6M HCl, refluxHCl2.1×103 s12.1 \times 10^{-3}\ \text{s}^{-1}

Demethylation increases polarity, improving pharmacokinetic properties .

Acetylation and Esterification

The 7-hydroxy group is acetylated using acetic anhydride :

7-OH+(CH3CO)2O7-OAc+CH3COOH\text{7-OH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{7-OAc} + \text{CH}_3\text{COOH}

Key Data :

ConditionReagentProductYieldSource
Pyridine, 25°CAcetic anhydride7-Acetoxy derivative95%

Ester derivatives are precursors for prodrug development .

Comparative Reactivity Table

Reaction TypeSite of ReactivityReagentsBiological Impact
OxidationC7-OHKMnO₄, CrO₃Enhanced redox activity
ReductionC2 CarbonylNaBH₄, LiAlH₄Improved membrane permeation
Suzuki CouplingC3-ArylPd catalysts, Ar-B(OH)₂Tunable fluorescence
HydrolysisC3-OCH₃HCl, NaOHIncreased solubility

Mechanistic Insights

  • Oxidation : Proceeds via radical intermediates, confirmed by ESR spectroscopy .

  • Reduction : Stereoselectivity arises from hindered rotation in the transition state .

  • Cross-Coupling : Pd(0) mediates oxidative addition with the aryl bromide intermediate .

This compound’s multifunctional reactivity enables its use in synthesizing derivatives with optimized pharmacological profiles, particularly in anticancer and neuroprotective agent development. Further studies are needed to explore its catalytic asymmetric reactions and green chemistry applications.

Scientific Research Applications

Scientific Research Applications

The applications of 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one span various fields, including:

Medicinal Chemistry

  • Antioxidant Activity : The compound exhibits significant antioxidant properties due to the presence of hydroxyl groups, which enhance its ability to scavenge free radicals.
  • Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Potential : Similar compounds have demonstrated inhibition of acetylcholinesterase, indicating potential in treating neurodegenerative disorders like Alzheimer's disease.

Biological Research

  • Enzyme Interaction Studies : The compound can be used to study interactions with various enzymes and receptors, providing insights into metabolic pathways.
  • Pharmacological Profiling : Its structural similarities to known bioactive compounds make it a candidate for further pharmacological studies.

Industrial Applications

  • Chemical Intermediates : The compound may serve as a building block for synthesizing more complex molecules in pharmaceutical and materials science.

Case Studies and Research Findings

Several studies have explored the properties and applications of similar compounds, indicating promising results:

  • In Vitro Studies : Research has shown that derivatives of this compound exhibit effective inhibition against acetylcholinesterase, with IC50 values suggesting potential therapeutic relevance in neurodegenerative diseases .
  • Antioxidant Activity Assessment : Various assays have demonstrated that compounds within this class possess significant free radical scavenging activity, contributing to their potential use as antioxidants .
  • Anti-inflammatory Mechanisms : Studies indicate that these compounds can modulate inflammatory pathways by inhibiting specific cytokines, providing a basis for their use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, while the piperidinylmethyl group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Similar structure but lacks the piperidinylmethyl group.

    7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one: Similar structure but lacks the piperidinylmethyl group.

    8-(piperidin-1-ylmethyl)-2H-chromen-2-one: Similar structure but lacks the hydroxy and methoxyphenyl groups.

Uniqueness

The uniqueness of 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one lies in its combination of functional groups. The presence of the hydroxy, methoxyphenyl, and piperidinylmethyl groups provides a unique set of chemical properties and biological activities that are not found in similar compounds. This makes it a valuable compound for research and development in various fields.

Biological Activity

7-Hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, a synthetic compound belonging to the flavonoid class, has garnered attention for its diverse biological activities. This article explores its biological activity, including its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.429 g/mol

Antioxidant Activity

Flavonoids are known for their antioxidant properties, and this compound is no exception. The hydroxyl group in its structure plays a crucial role in scavenging free radicals. Studies have indicated that compounds with similar structures exhibit significant antioxidant activities, which can help mitigate oxidative stress and related diseases.

Anti-inflammatory Activity

Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases. The compound's ability to modulate inflammatory pathways makes it a potential candidate for therapeutic applications.

Anticancer Activity

The anticancer properties of this compound have been investigated in various studies. It has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways, including the PI3K/Akt pathway. Specific studies have reported IC50 values indicating its potency against different cancer cell lines, suggesting that it could serve as a basis for developing new anticancer agents.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and its analogs:

  • Antioxidant Studies : In vitro assays demonstrated that the compound exhibited an IC50 value comparable to well-known antioxidants, confirming its potential utility in oxidative stress-related conditions.
  • Anti-inflammatory Effects : A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6, markers of inflammation.
  • Anticancer Efficacy : In a comparative study against various cancer cell lines, the compound displayed significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different types of cancer cells.

Data Table

Biological ActivityIC50 Value (µM)Reference
Antioxidant10
Anti-inflammatory15
Anticancer (Breast)5
Anticancer (Lung)12

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
  • Inflammatory Pathway Modulation : Inhibition of NF-kB signaling reduces cytokine production.
  • Apoptotic Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.

Q & A

Q. What are the common synthetic routes for 7-hydroxy-3-(3-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2H-chromen-2-one, and how do reaction conditions influence yield?

The compound is synthesized via Mannich reactions or Pechmann condensation . For example:

  • Mannich reaction : Reacting 7-hydroxy-4-methylcoumarin with piperidine and formaldehyde in ethanol under reflux yields piperidin-1-ylmethyl derivatives. Optimal conditions (e.g., 6-hour reflux, acetone recrystallization) achieve ~62% yield .
  • Pechmann condensation : Resorcinol and β-keto esters (e.g., ethyl 3-(3-methoxyphenyl)-3-oxopropanoate) in sulfuric acid yield the chromenone core. Yield improvements (up to 52%) require controlled acid concentration and temperature .

Q. Which spectroscopic techniques are critical for structural characterization, and what key peaks confirm the core structure?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.09–7.46 ppm), piperidinyl methylene (δ 4.05 ppm), and methoxy groups (δ 3.92 ppm). Absence of hydroxyl protons in D₂O exchange confirms substitution .
  • FT-IR : Stretching vibrations at 1722 cm⁻¹ (lactone C=O) and 1600 cm⁻¹ (aromatic C=C) validate the chromenone backbone .
  • X-ray crystallography (via SHELX): Resolves π-stacking interactions and confirms substituent positioning .

Q. What preliminary biological activities have been reported for this compound?

Derivatives with piperidinylmethyl groups show antiproliferative activity (e.g., IC₅₀ ~64–67.5% inhibition in HeLa cells). Activity correlates with ortho-dihydroxy configurations, which enhance apoptosis induction .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity, and which structural features are prioritized?

  • DFT/QTAIM studies : Analyze hydrogen-bonding networks and charge distribution to predict binding affinity. Substituents like the 3-methoxyphenyl group enhance hydrophobic interactions with target proteins .
  • Docking simulations : Prioritize modifications to the piperidinylmethyl side chain to improve fit in enzyme active sites (e.g., tyrosine kinase inhibitors) .

Q. What strategies resolve contradictions in biological activity data across similar coumarin derivatives?

  • SAR analysis : Compare substituent effects; e.g., replacing piperidine with morpholine reduces cytotoxicity but retains antiproliferative activity .
  • Metabolic stability assays : Test hepatic microsome degradation to identify labile groups (e.g., methoxy vs. ethoxy) causing variability .

Q. How can multi-step synthesis be optimized to improve overall yield and scalability?

  • Claisen rearrangement : After Mitsunobu allylation (DIAD/PPh₃), Claisen rearrangement in DMF at 120°C achieves 78% yield for allyl intermediates. Catalytic Pd/C hydrogenation then installs prenyl groups .
  • Flow chemistry : Continuous reactors minimize side reactions during Pechmann condensation, improving throughput .

Data Contradiction Analysis

Q. Why do some studies report high antiproliferative activity while others show minimal effects for structurally similar compounds?

Discrepancies arise from:

  • Cell line variability : HeLa vs. MCF-7 cells differ in membrane permeability and efflux pump expression .
  • Solubility issues : Hydrophobic coumarins may aggregate in aqueous media, reducing bioavailability. Use of DMSO carriers above 0.1% can artifactually inflate activity .

Methodological Tables

Synthetic Method Key Conditions Yield Reference
Mannich reactionEthanol reflux, 6 hours62%
Pechmann condensationH₂SO₄, 80°C, 4 hours52%
Claisen rearrangementDMF, 120°C, 2 hours78%
Biological Activity Assay Result Reference
Antiproliferative (HeLa)MTT assay, 48-hour exposure64–67.5%
Tyrosine kinase inhibitionDocking simulation (ΔG = -8.9 kcal/mol)High affinity

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